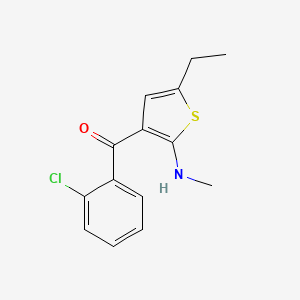
De-diazepin-2-one Clotiazepam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
De-diazepin-2-one Clotiazepam is a thienodiazepine drug that is a benzodiazepine analog. It is primarily used for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties . The compound is known for its ability to increase stage 2 non-rapid eye movement sleep .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of De-diazepin-2-one Clotiazepam typically involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry. This method allows for efficient and scalable synthesis of benzodiazepines, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
De-diazepin-2-one Clotiazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various metabolites that retain the core thienodiazepine structure but with modified functional groups .
Aplicaciones Científicas De Investigación
De-diazepin-2-one Clotiazepam has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of benzodiazepine analogs.
Biology: Studied for its effects on GABA receptors and its role in neurotransmission.
Medicine: Used in the treatment of anxiety disorders, insomnia, and as a premedicant in minor surgeries.
Industry: Utilized in the development of new anxiolytic and anticonvulsant drugs.
Mecanismo De Acción
De-diazepin-2-one Clotiazepam acts at the benzodiazepine receptors (BZD) on the GABA_A receptor. It enhances the inhibitory effect of GABA by increasing the frequency of opening of the chloride channel, leading to hyperpolarization of the neuron and decreased probability of neuronal discharge . This action results in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of seizure disorders.
Lorazepam: Used for its sedative and anxiolytic properties.
Uniqueness
De-diazepin-2-one Clotiazepam is unique due to its thienodiazepine structure, where the benzene ring is replaced by a thiophene ring. This structural difference contributes to its distinct pharmacological profile and shorter elimination half-life compared to other benzodiazepines .
Propiedades
Fórmula molecular |
C14H14ClNOS |
|---|---|
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-[5-ethyl-2-(methylamino)thiophen-3-yl]methanone |
InChI |
InChI=1S/C14H14ClNOS/c1-3-9-8-11(14(16-2)18-9)13(17)10-6-4-5-7-12(10)15/h4-8,16H,3H2,1-2H3 |
Clave InChI |
GONPMZRYALNCAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(S1)NC)C(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















